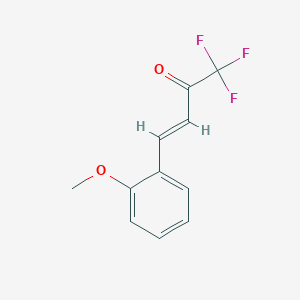
1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one typically involves the reaction of 2-methoxybenzaldehyde with trifluoroacetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trifluoro-4-(5-fluoro-2-methoxyphenyl)-4-methyl-2-pentanone
- 1,1,1-Trifluoro-4-(2-methoxyphenyl)-butanedione-2,4
Uniqueness
1,1,1-Trifluoro-4-(2-methoxyphenyl)-3-buten-2-one is unique due to its specific combination of trifluoromethyl and methoxyphenyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability, lipophilicity, and reactivity.
Propriétés
Numéro CAS |
204708-10-1 |
|---|---|
Formule moléculaire |
C11H9F3O2 |
Poids moléculaire |
230.18 g/mol |
Nom IUPAC |
(E)-1,1,1-trifluoro-4-(2-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H9F3O2/c1-16-9-5-3-2-4-8(9)6-7-10(15)11(12,13)14/h2-7H,1H3/b7-6+ |
Clé InChI |
BHUJHRQSOYXICE-VOTSOKGWSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C/C(=O)C(F)(F)F |
SMILES canonique |
COC1=CC=CC=C1C=CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















